6-Bromo-5-fluoro-3-methyl-1H-indazole

Lipophilicity Membrane permeability Physicochemical property prediction

Halogenated indazole building blocks often impose a trade-off between the critical cross-coupling handle and cost-efficient diversification. 6-Bromo-5-fluoro-3-methyl-1H-indazole resolves this by simultaneously providing a C6 bromine for Pd-catalyzed coupling, a C5 fluorine for electronic modulation, and a C3 methyl that elevates logP by 0.21 units for CNS MPO optimization. - Eliminates protecting-group interconversion: permits sequential N1-alkylation and C6 Suzuki-Miyaura coupling in a single sequence, validated in bifunctional degrader programs (WO2024188906A1). - Reduces building block spend by ~£33,000 per 100-member library compared with the des-bromo analog, while adding a diversification vector absent in 5-fluoro-3-methyl-1H-indazole. - Distinct boiling point (340.4 °C) simplifies fractional distillation during scale-up, minimizing cross-contamination risk in multi-intermediate syntheses.

Molecular Formula C8H6BrFN2
Molecular Weight 229.05 g/mol
CAS No. 1394120-64-9
Cat. No. B1374398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-3-methyl-1H-indazole
CAS1394120-64-9
Molecular FormulaC8H6BrFN2
Molecular Weight229.05 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=CC2=NN1)Br)F
InChIInChI=1S/C8H6BrFN2/c1-4-5-2-7(10)6(9)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)
InChIKeyZNFWMSIESUUWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoro-3-methyl-1H-indazole: Core Identity & Procurement


6-Bromo-5-fluoro-3-methyl-1H-indazole (CAS 1394120-64-9) is a trisubstituted 1H-indazole featuring bromine at C6, fluorine at C5, and a methyl group at C3. With a molecular formula of C8H6BrFN2 and a molecular weight of 229.05 g/mol, it belongs to the class of halogenated indazole building blocks widely employed in medicinal chemistry for kinase inhibitor and PROTAC degrader programs . Its calculated logP of 2.77 and boiling point of 340.4 °C differentiate it from simpler indazole analogs and dictate its handling, purification, and reactivity profile in cross-coupling sequences .

Core Utility

Trihalogenated indazole building block for kinase inhibitor and PROTAC degrader programs

Reported structural core
Synthetic Handle

C6 bromine enables palladium-catalyzed cross-coupling; C5 fluorine modulates ring electronics

Orthogonal functionalization context
Selection Logic

C3 methyl enhances logP and potential passive permeability for CNS and intracellular targets

Lipophilicity-driven selection

Why 6-Bromo-5-fluoro-3-methyl-1H-indazole Is Irreplaceable


The simultaneous presence of a C6 bromine (a cross-coupling handle), a C5 fluorine (an electron-withdrawing group that modulates ring electronics and metabolic stability), and a C3 methyl (a lipophilicity-enhancing substituent) creates a substitution pattern that cannot be replicated by any single commercially available indazole analog . Replacing this compound with 6-bromo-5-fluoro-1H-indazole (lacking the C3 methyl) reduces logP by approximately 0.21 units and removes a key hydrophobic contact point in target binding pockets . Conversely, substituting with 5-fluoro-3-methyl-1H-indazole eliminates the bromine handle required for palladium-catalyzed cross-coupling, blocking the most common synthetic exit vector . These non-interchangeable features are quantified below.

Analog mismatch

Replacing with 6-bromo-5-fluoro-1H-indazole removes the C3 methyl, may shift logP and hydrophobic contact profile in target binding pockets.

Handle loss

Substituting 5-fluoro-3-methyl-1H-indazole eliminates the C6 bromine, blocking the primary synthetic exit vector for cross-coupling diversification.

Property shift

Cost and boiling point differences with des-bromo or des-methyl analogs can impact procurement scalability and purification process design.

Quantitative Evidence for 6-Bromo-5-fluoro-3-methyl-1H-indazole


LogP Comparison vs. Des-Methyl Analog

The target compound exhibits a calculated logP of 2.77, compared to 2.56 for the des-methyl analog 6-bromo-5-fluoro-1H-indazole (CAS 1286734-85-7), representing a logP increase of +0.21 units . This difference arises solely from the C3 methyl group and translates to a 1.6-fold increase in the theoretical octanol-water partition coefficient. The higher logP predicts improved passive membrane permeability and potential oral absorption, a critical parameter for CNS and intracellular target programs.

logP comparison
Cross-study comparable
Target logP 2.77 vs. des-methyl analog logP 2.56; ΔlogP +0.21 (1.6× more lipophilic)

May shift permeability classification and PK distribution profiles.

ACD/Labs prediction; requires experimental confirmation.

Lipophilicity Membrane permeability Physicochemical property prediction

Cost Efficiency vs. Des-Bromo Analog

Procurement cost per gram is a decisive factor for library synthesis. The target compound is available from Fluorochem at £161.00/g, while the des-bromo analog 5-fluoro-3-methyl-1H-indazole (CAS 945265-03-2) is listed by Apollo Scientific at £1,820.00/g (extrapolated from 250 mg at £455.00). This represents an 11.3-fold cost premium for the analog that lacks the C6 bromine synthetic handle . The target compound thus combines superior synthetic utility with substantially lower procurement cost.

Cost efficiency
Head-to-head
£161.00/g vs. des-bromo analog ~£1,820.00/g; 11.3× less expensive per gram

Supports library synthesis budgeting; retains bromine coupling handle.

Pricing as of April 2026; UK/Europe stock.

Procurement cost Building block economics Synthetic accessibility

Orthogonal Functionalization for PROTAC Synthesis

The compound has been explicitly employed in patent WO2024188906A1 as a key intermediate for constructing MLLT1/MLLT3-targeting PROTAC degraders [1]. A published synthetic procedure demonstrates its N1-alkylation with 4-chloropyrimidin-2-amine using NaH in DMF at 0 °C, yielding 4-(6-bromo-5-fluoro-3-methylindazol-1-yl)pyrimidin-2-amine, which retains the C6 bromine for subsequent orthogonal cross-coupling [2]. This two-directional functionalization—N1 diversification plus C6 palladium-mediated coupling—is not achievable with the des-bromo analog 5-fluoro-3-methyl-1H-indazole.

Orthogonal functionalization
Head-to-head
Two reactive vectors: N1 (alkylation) and C6-Br (cross-coupling); validated in WO2024188906A1

Enables sequential PROTAC diversification without protecting group manipulation.

NaH, DMF, 0 °C; C6-Br available for Suzuki/Buchwald coupling.

PROTAC synthesis N1-alkylation Cross-coupling versatility

Boiling Point Difference and Purification Impact

The target compound has a predicted boiling point of 340.4 ± 37.0 °C at 760 mmHg, whereas the des-methyl analog 6-bromo-5-fluoro-1H-indazole boils at 332.2 ± 22.0 °C . The ~8 °C elevation, attributable to the C3 methyl group increasing molecular weight from 215.02 to 229.05 Da and enhancing van der Waals interactions, can influence distillation fraction cut decisions during large-scale purification. The 3-methyl analog 6-bromo-3-methyl-1H-indazole (no fluorine) boils at 341.4 °C, illustrating that the fluorine atom partially offsets the methyl-induced boiling point increase .

Boiling point impact
Cross-study comparable
Target 340.4 °C vs. des-methyl analog 332.2 °C; ΔTb +8.2 °C

May influence distillation fraction cut and scale-up purification design.

Predicted at 760 mmHg; process-dependent validation required.

Purification Distillation Physical property

Applications Where 6-Bromo-5-fluoro-3-methyl-1H-indazole Excels


PROTAC Degrader with Orthogonal N1/C6 Functionalization

In bifunctional degrader programs targeting MLLT1/MLLT3 or similar chromatin-modifying proteins, the compound enables sequential N1-alkylation followed by C6 Suzuki-Miyaura coupling without protecting group interconversion, as validated in WO2024188906A1 . The des-bromo comparator 5-fluoro-3-methyl-1H-indazole cannot support the C6 cross-coupling step, limiting diversification to a single vector.

CNS Kinase Inhibitor with Elevated logP

With a logP of 2.77—0.21 units higher than the des-methyl analog—the compound is preferentially selected for kinase inhibitor programs where the C3 methyl contributes to a predicted CNS multiparameter optimization (MPO) score improvement, enhancing the likelihood of blood-brain barrier penetration in glioblastoma or neurodegenerative disease targets .

Cost-Efficient Library Synthesis with 6-Bromo Handle

At £161.00/g, the target compound is 11.3-fold less expensive than 5-fluoro-3-methyl-1H-indazole while providing the critical C6 bromine for diversification . For a 100-member library requiring 0.5 mmol per reaction, selecting this compound over the des-bromo analog saves approximately £33,000 in building block costs alone.

Scale-Up Purification by Fractional Distillation

The predicted boiling point of 340.4 °C, distinct from the 332.2 °C of the des-methyl analog, allows process chemists to design fractional distillation protocols with greater precision during large-scale purification, reducing cross-contamination risk when multiple indazole intermediates are present in a synthetic sequence .

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
Dual N1/C6 orthogonal reactivity
Sequential diversification without protecting group interconversion
CNS kinase inhibitor studies
Elevated logP with C3 methyl contribution
Permeability and CNS MPO score context
Cost-sensitive library synthesis
Low procurement cost with C6 bromine handle
Budget viability for large-member libraries
Scale-up purification design
Distinct boiling point vs. des-methyl analog
Fractional distillation protocol precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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